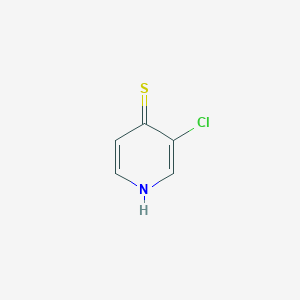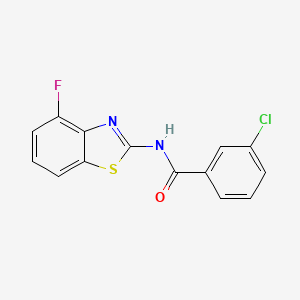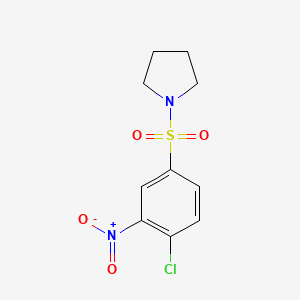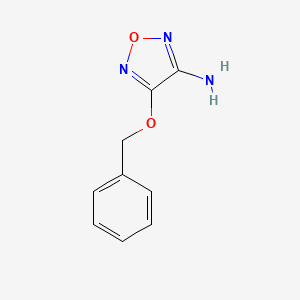![molecular formula C20H17N5O3S B2422290 2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol CAS No. 1226449-42-8](/img/structure/B2422290.png)
2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an oxadiazole ring, a pyrimidinol group, a pyridyl group, and a sulfanyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through reactions involving amidoximes and isatoic anhydrides .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The oxadiazole and pyrimidinol rings may participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the oxadiazole ring is known to participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar functional groups could impact its solubility, stability, and reactivity .
Scientific Research Applications
Synthesis and Characterization
Research on similar structures has led to the synthesis of novel heterocyclic compounds demonstrating significant biological activities. For instance, the synthesis and spectral studies of novel 1H‐1,4‐Diazepine derivatives were conducted, showing antimicrobial, antifungal, and anthelmintic activity (Rajesh Kumar & Y. Joshi, 2010). Similarly, efforts to create 3H-1,5-Benzodiazepine derivatives using Lanthanum(III) Nitrate Hexahydrate as a catalyst also resulted in compounds with antimicrobial properties (R. Kumar & Y. Joshi, 2009).
Biological Activities
The potential applications of such compounds extend to their biological activities. Compounds with a similar structural framework have been evaluated for their antimicrobial activities against a range of pathogens. For example, a study on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives revealed their toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions (M. Faheem, 2018). Another study focused on the synthesis and characterization of ethoxyphthalimide substituted triazole derivatives assembled with pyridine and thiazolidinone heterocycles, highlighting their structural properties (D. K. Sain et al., 2009).
Antimicrobial and Antitumor Applications
Furthermore, the exploration of novel structures derived from benzimidazole as anti-Helicobacter pylori agents indicates the versatility of these compounds in targeting specific bacterial infections (D. Carcanague et al., 2002). Additionally, the synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety emphasize the ongoing search for effective antibacterial agents (M. E. Azab et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-2-27-16-6-4-3-5-14(16)19-24-18(28-25-19)12-29-20-22-15(11-17(26)23-20)13-7-9-21-10-8-13/h3-11H,2,12H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVHZKGJTUOZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/no-structure.png)


![N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2422214.png)
![(R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B2422216.png)




![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2422223.png)
![Methyl 4-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2422224.png)
![Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate](/img/structure/B2422225.png)

![N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2422229.png)